tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride
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Overview
Description
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride: is an organic compound with a molecular formula of C10H20N2O2·HCl. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azetidine ring is opened or modified.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of azetidine derivatives on biological systems.
Industry: In the industrial sector, tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
- tert-butyl (azetidin-3-yl)carbamate hydrochloride
- tert-butyl azetidin-3-yl (methyl)carbamate hydrochloride
Uniqueness: tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1379363-25-3 |
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Molecular Formula |
C10H21ClN2O2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H |
InChI Key |
GFDVNNWFQBFRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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